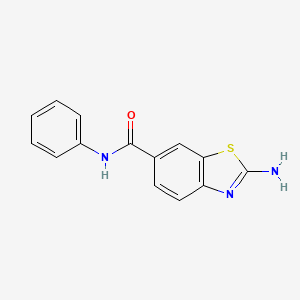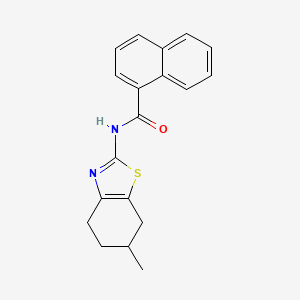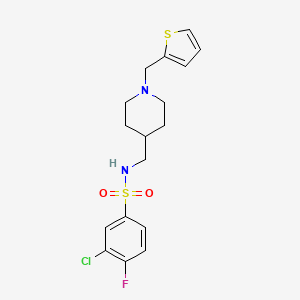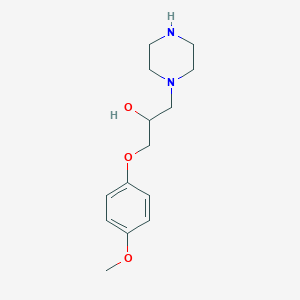![molecular formula C15H16N2O4 B3002233 4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2134706-35-5](/img/structure/B3002233.png)
4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. Pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties, among others.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones involves the reaction of ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile, shows that the pyridine and pyrimidine rings are almost coplanar, which may influence its interaction with biological targets . The planarity and substitution pattern on the pyrimidine ring are important factors that affect the binding affinity and selectivity of these compounds to their targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. For example, the reaction of 2,4-diamino-6-hydroxypyrimidines with 2-[(diisopropoxyphosphoryl)methoxy]ethyl tosylate leads to the formation of N1- and O6-regioisomers . These reactions can be used to introduce different substituents on the pyrimidine ring, allowing for the generation of a diverse library of compounds for biological testing.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the introduction of a sulfanyl group or a fluorine atom can affect the compound's lipophilicity and hydrogen bonding capacity, which are important for drug absorption and distribution .
Applications De Recherche Scientifique
Molecular and Crystal Structures
- The crystal and molecular structures of derivatives similar to the specified compound have been studied. For example, studies on 4-arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives revealed insights into their molecular geometry and interactions, such as hydrogen bonding and conformational characteristics (Wolska & Herold, 2002).
Synthesis and Chemical Properties
- Various studies focus on synthesizing and exploring the chemical properties of pyrimidine derivatives. For example, research has been conducted on synthesizing pyrimidines from β-dicarbonyl compounds, which could help in understanding the synthesis pathways and characteristics of the compound (Dorokhov, Gordeev, Komkov, & Bogdanov, 1991).
Applications in Organic Electronics
- Compounds with a similar structure have been used in applications like electron transport layers in polymer solar cells. Their electron-deficient nature and planar structure contribute to high conductivity and electron mobility, which can be relevant for similar compounds (Hu et al., 2015).
Potential Biological and Pharmacological Activities
- Some derivatives have been examined for their biological activities, such as antimicrobial properties. For example, the synthesis and antimicrobial activity of related pyrimidine derivatives were explored, which could suggest potential biological applications for the specified compound (Voskienė et al., 2011).
Nonlinear Optical Properties
- Pyrimidine derivatives have been studied for their optical properties. For instance, the synthesis and study of bis-uracil derivatives of pyrimidine for nonlinear optical and drug discovery applications indicate the potential utility of similar compounds in these fields (Mohan et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-1-methyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-10-6-4-9(5-7-10)13-12-11(8-21-14(12)18)17(2)15(19)16-13/h4-7,13H,3,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJAYNAQPUXGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B3002151.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002153.png)


![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3002158.png)

![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide](/img/structure/B3002160.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide](/img/structure/B3002163.png)

![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3002166.png)
![2-(4-chlorophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3002169.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002170.png)